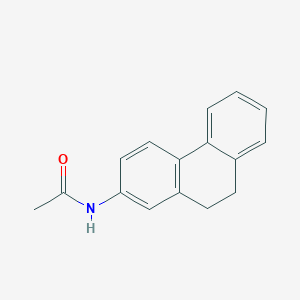
N-(9,10-dihydrophenanthren-2-yl)acetamide
Description
. This compound is characterized by the presence of an acetamide group attached to a 9,10-dihydro-2-phenanthryl moiety, making it a derivative of phenanthrene.
Properties
CAS No. |
18264-88-5 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-(9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
InChI Key |
OQLAAWHUAYKEBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Other CAS No. |
18264-88-5 |
solubility |
3.9 [ug/mL] |
Synonyms |
N-(9,10-Dihydrophenanthren-2-yl)acetamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dihydrophenanthren-2-yl)acetamide typically involves the acylation of 9,10-dihydro-2-phenanthrenamine with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a base like pyridine or triethylamine is used to neutralize the generated acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dihydrophenanthren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Phenanthrene-2-carboxylic acid derivatives.
Reduction: 9,10-Dihydro-2-phenanthrenamine.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
N-(9,10-dihydrophenanthren-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9,10-dihydrophenanthren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dihydro-2-anthracenyl)acetamide
- N-(9,10-Dihydro-2-phenanthrenyl)acetamide
- 2-Acetylamino-9,10-dihydroanthracene
Uniqueness
N-(9,10-dihydrophenanthren-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and acetamide group make it a versatile compound with diverse applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


